molecular formula C22H27N3O13S3 B14702380 Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- CAS No. 23807-34-3

Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl-

Cat. No.: B14702380
CAS No.: 23807-34-3
M. Wt: 637.7 g/mol
InChI Key: OJMKGXPNUQLRAB-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- is a complex organic compound that belongs to the class of sulfonic acids. This compound is characterized by its sulfonyl and azo functional groups, which contribute to its unique chemical properties and reactivity. It is commonly used in various industrial applications, including dyes and pigments, due to its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- typically involves multiple steps, including sulfonation, diazotization, and azo coupling reactions. The process begins with the sulfonation of a suitable aromatic precursor, followed by the introduction of methoxy and methyl groups through electrophilic substitution reactions. Diazotization of the resulting intermediate is then carried out using sodium nitrite and hydrochloric acid, forming a diazonium salt. This salt is subsequently coupled with another aromatic compound containing sulfonyl and ethyl groups to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce aromatic amines.

Scientific Research Applications

Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- involves its interaction with molecular targets through its functional groups. The sulfonyl and azo groups can participate in various chemical interactions, such as hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-((2-(sulfooxy)ethyl)sulfonyl)-2-methyl-5-methoxy-: Similar structure but lacks the azo group.

    Benzenesulfonic acid, 5-methoxy-4-((2-methoxy-5-methylphenyl)azo)-2-methyl-: Similar structure but lacks the sulfooxyethyl group.

Uniqueness

Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- is unique due to the presence of both sulfonyl and azo functional groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

CAS No.

23807-34-3

Molecular Formula

C22H27N3O13S3

Molecular Weight

637.7 g/mol

IUPAC Name

5-methoxy-4-[[2-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]-2-methylbenzenesulfonic acid

InChI

InChI=1S/C22H27N3O13S3/c1-12-9-16(18(37-5)10-19(12)39(28,29)7-6-38-41(33,34)35)24-25-21(14(3)26)22(27)23-15-8-13(2)20(40(30,31)32)11-17(15)36-4/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35)

InChI Key

OJMKGXPNUQLRAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)C)S(=O)(=O)CCOS(=O)(=O)O)OC

Origin of Product

United States

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